molecular formula C9H8FIO B14811806 1-Cyclopropoxy-3-fluoro-5-iodobenzene

1-Cyclopropoxy-3-fluoro-5-iodobenzene

Cat. No.: B14811806
M. Wt: 278.06 g/mol
InChI Key: NMVOANUCBVNNHY-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C9H8FIO. It is a derivative of iodobenzene, where the benzene ring is substituted with a cyclopropoxy group at the 1-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position.

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-Cyclopropoxy-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Sonogashira coupling with an alkyne can produce an alkynyl-substituted benzene derivative.

Scientific Research Applications

1-Cyclopropoxy-3-fluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-fluoro-5-iodobenzene depends on its application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize transition states and intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

1-Cyclopropoxy-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    Iodobenzene (C6H5I): A simpler compound with only an iodine substituent.

    Fluorobenzene (C6H5F): Contains only a fluorine substituent. It is less versatile in coupling reactions compared to the target compound.

    Chlorobenzene (C6H5Cl): Similar to fluorobenzene but with a chlorine substituent.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-cyclopropyloxy-3-fluoro-5-iodobenzene

InChI

InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2

InChI Key

NMVOANUCBVNNHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)I)F

Origin of Product

United States

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